2-Cyclopropyl-1-methyl-4-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropyl-1-methyl-4-nitrobenzene is an organic compound with the molecular formula C10H11NO2 and a molecular weight of 177.2 g/mol . It is characterized by a cyclopropyl group, a methyl group, and a nitro group attached to a benzene ring. This compound is typically a white to light yellow crystalline solid .
Preparation Methods
2-Cyclopropyl-1-methyl-4-nitrobenzene can be synthesized through various methods. One common approach involves the nitration of 2-cyclopropyl-1-methylbenzene using a mixture of concentrated nitric acid and sulfuric acid . The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration process. Industrial production methods may involve similar nitration reactions but on a larger scale with optimized conditions for yield and purity .
Chemical Reactions Analysis
Scientific Research Applications
2-Cyclopropyl-1-methyl-4-nitrobenzene has various applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-1-methyl-4-nitrobenzene primarily involves its nitro group. In biological systems, nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including antimicrobial and anticancer activities . The molecular targets and pathways involved depend on the specific biological context and the nature of the reactive intermediates formed .
Comparison with Similar Compounds
2-Cyclopropyl-1-methyl-4-nitrobenzene can be compared with other nitrobenzene derivatives such as:
2-Methyl-4-nitrobenzene: Lacks the cyclopropyl group, which may affect its reactivity and biological activity.
2-Cyclopropyl-4-nitrobenzene: Lacks the methyl group, which can influence its physical properties and chemical behavior.
1-Methyl-4-nitrobenzene: Lacks the cyclopropyl group, leading to differences in steric and electronic effects.
The presence of the cyclopropyl group in this compound makes it unique, as it introduces additional steric hindrance and electronic effects that can influence its reactivity and interactions with other molecules .
Properties
Molecular Formula |
C10H11NO2 |
---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
2-cyclopropyl-1-methyl-4-nitrobenzene |
InChI |
InChI=1S/C10H11NO2/c1-7-2-5-9(11(12)13)6-10(7)8-3-4-8/h2,5-6,8H,3-4H2,1H3 |
InChI Key |
XBJIILPTJVAUCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.